molecular formula C9H11NO3 B185046 Methyl 2-cyano-2-(oxan-4-ylidene)acetate CAS No. 14389-98-1

Methyl 2-cyano-2-(oxan-4-ylidene)acetate

Cat. No. B185046
CAS RN: 14389-98-1
M. Wt: 181.19 g/mol
InChI Key: WTJOZBNYFZXKJX-UHFFFAOYSA-N
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Patent
US09309234B2

Procedure details

A 50 ml round-bottom flask equipped with a Dean-Stark distillation setup and condenser was charged with tetrahydro-4H-pyran-4-one (4.61 ml, 50 mmol), methyl cyanoacetate (5.3 ml, 60 mmol), ammonium acetate (1 g, 13 mmol), acetic acid (0.57 ml, 10 mmol) and benzene (30 ml). The mixture was refluxed until no more water collected in the Dean-Stark (2 hours), cooled, benzene (30 ml) added and the organic layer washed with water (50 ml). The aqueous layer was extracted with CH2Cl2 (3×50 ml). The combined organic phase was washed with sat. NaHCO3 (100 ml), brine (100 ml) dried (MgSO4), filtered and concentrated. Purified by normal phase SiO2 chromatography (10 to 60% EtOAc/hexanes) to afford methyl 2-cyano-2-(oxan-4-ylidene)acetate as a colorless oil (6.30 g, 70%, m/z: 181.1 [M+H]+ observed).
Quantity
4.61 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[C:8]([CH2:10][C:11]([O:13][CH3:14])=[O:12])#[N:9].C([O-])(=O)C.[NH4+].C(O)(=O)C>O.C1C=CC=CC=1>[C:8]([C:10](=[C:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)[C:11]([O:13][CH3:14])=[O:12])#[N:9] |f:2.3|

Inputs

Step One
Name
Quantity
4.61 mL
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.57 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 ml round-bottom flask equipped with a Dean-Stark distillation setup and condenser
CUSTOM
Type
CUSTOM
Details
collected in the Dean-Stark (2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
benzene (30 ml) added
WASH
Type
WASH
Details
the organic layer washed with water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×50 ml)
WASH
Type
WASH
Details
The combined organic phase was washed with sat. NaHCO3 (100 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purified by normal phase SiO2 chromatography (10 to 60% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OC)=C1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.